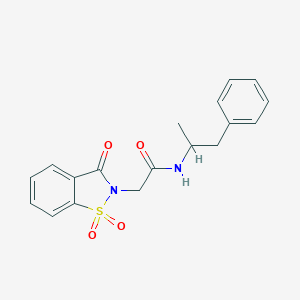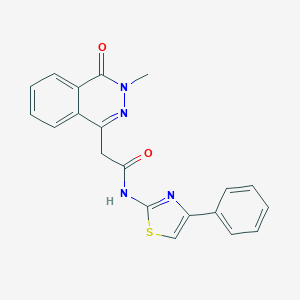
2-(2-Naphthylsulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthylsulfonyl)acetamide, also known as NSA, is a compound that has been widely used in scientific research due to its unique properties. NSA is a white crystalline solid that is soluble in water and organic solvents. It has been synthesized using various methods and has been extensively studied for its mechanism of action and its biochemical and physiological effects. In
Mécanisme D'action
2-(2-Naphthylsulfonyl)acetamide inhibits the activity of enzymes by binding to the active site of the enzyme. It forms a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme. 2-(2-Naphthylsulfonyl)acetamide has been studied for its mechanism of action on carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has been found to be a reversible inhibitor of carbonic anhydrase, while it irreversibly inhibits acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
2-(2-Naphthylsulfonyl)acetamide has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(2-Naphthylsulfonyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. 2-(2-Naphthylsulfonyl)acetamide has been found to have a protective effect against oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Naphthylsulfonyl)acetamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity level. It has been extensively studied, and its mechanism of action is well understood. However, 2-(2-Naphthylsulfonyl)acetamide also has limitations for lab experiments. It is a reactive compound and can form covalent bonds with other molecules, which can lead to non-specific binding. 2-(2-Naphthylsulfonyl)acetamide can also be toxic to cells at high concentrations, which can affect the results of experiments.
Orientations Futures
There are several future directions for the study of 2-(2-Naphthylsulfonyl)acetamide. One direction is to study its potential use in the treatment of Alzheimer's disease. 2-(2-Naphthylsulfonyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease. Another direction is to study its potential use in the treatment of cancer. 2-(2-Naphthylsulfonyl)acetamide has been shown to inhibit the growth of various cancer cells, and further studies could lead to the development of new cancer treatments. Additionally, 2-(2-Naphthylsulfonyl)acetamide could be studied for its potential use in the treatment of inflammation and oxidative stress-related diseases.
Méthodes De Synthèse
2-(2-Naphthylsulfonyl)acetamide has been synthesized using various methods such as the reaction of 2-naphthylsulfonyl chloride with sodium acetate and acetic anhydride, or by reacting 2-naphthylsulfonyl chloride with sodium acetate and acetic acid. Another method involves the reaction of 2-naphthylsulfonyl chloride with sodium acetate and acetic anhydride in the presence of a catalyst such as pyridine. The yield of 2-(2-Naphthylsulfonyl)acetamide varies depending on the method used, with the highest yield being obtained using the first method.
Applications De Recherche Scientifique
2-(2-Naphthylsulfonyl)acetamide has been widely used in scientific research due to its unique properties. It has been used as a reagent for the determination of amino acids, peptides, and proteins. It has also been used as a fluorescent probe for the detection of nitric oxide. 2-(2-Naphthylsulfonyl)acetamide has been used as an inhibitor of various enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It has been studied for its potential use in the treatment of Alzheimer's disease, cancer, and inflammation.
Propriétés
Formule moléculaire |
C12H11NO3S |
|---|---|
Poids moléculaire |
249.29 g/mol |
Nom IUPAC |
2-naphthalen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C12H11NO3S/c13-12(14)8-17(15,16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H2,13,14) |
Clé InChI |
LSJNTVCKAPDNTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277287.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)


![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)



